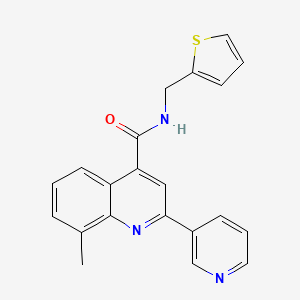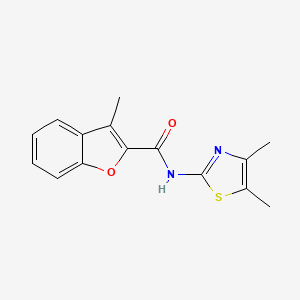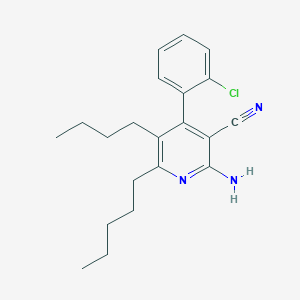
8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including the condensation of anilines with carbonyl compounds, followed by cyclization and functional group modifications. For example, a series of quinoline carboxylic acids were synthesized, demonstrating the diversity in quinoline synthesis approaches and the potential for creating a wide array of derivatives, including 8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide (Domagala et al., 1988).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, such as 8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide, is characterized by the presence of heterocyclic rings, which contribute to their chemical and biological properties. Studies involving similar compounds have shown how modifications in the quinoline core can influence molecular interactions and stability, which is crucial for their function and reactivity (Gopal et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the reactivity of the quinoline nitrogen and positions adjacent to it. The presence of substituents such as the methyl, pyridinyl, and thienylmethyl groups can significantly influence the reactivity and types of chemical reactions the molecule can undergo (Klemm et al., 1987).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of alkyl or aryl groups can alter the solubility and melting point, making them suitable for different applications and studies (El-Gaby et al., 2006).
Chemical Properties Analysis
The chemical properties of 8-methyl-2-(3-pyridinyl)-N-(2-thienylmethyl)-4-quinolinecarboxamide and related compounds, such as their acidity, basicity, and redox potential, are critical for their biological activity and interactions with biomolecules. Studies on quinoline derivatives have shown how these properties can be tailored through structural modifications to enhance their efficacy and specificity (Lord et al., 2009).
Scientific Research Applications
ATM Kinase Inhibition
Quinoline carboxamides, similar in structure to the compound , have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, such as the 3-quinoline carboxamides, show promise as potent and highly selective ATM inhibitors with suitable ADME properties for oral administration, offering potential in probing ATM inhibition in vivo, particularly in combination with DNA double-strand break (DSB) inducing agents (Degorce et al., 2016).
Anion and Neutral Guest Recognition
Another application area is the recognition of anions and neutral guests by dicationic pyridine-2,6-dicarboxamide receptors. These compounds, including derivatives of quinoline, have demonstrated strong binding to anions in solution with pronounced selectivity, as well as the ability to bind neutral urea and amide guests. Such characteristics make them valuable for sensing and separation technologies (Dorazco‐González et al., 2010).
Anticancer Research
Quinoline derivatives have been studied for their biological activity against cancer cell lines. For instance, a study on 8-methyl-4-(3-diethylaminopropylamino) pyrimido[4';5';4,5] thieno (2,3-b) quinoline (MDPTQ), a structurally related compound, reported its effectiveness against leukemia cell lines through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) induction, highlighting its potential as a candidate for leukemia therapy (Shenoy et al., 2007).
Fluorescence Sensing
Quinoline derivatives have also been employed in the development of fluorescence-based chemosensors. These sensors are capable of detecting metal ions such as Zn2+ in living cells and aqueous solutions with high sensitivity and selectivity. This application is crucial for environmental monitoring and biological research, where accurate metal ion sensing is required (Park et al., 2015).
properties
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-5-2-8-17-18(21(25)23-13-16-7-4-10-26-16)11-19(24-20(14)17)15-6-3-9-22-12-15/h2-12H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKISSSDFICTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-(pyridin-3-yl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)
![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)
![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)
![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)